molecular formula C8H8F6O3 B12575668 Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate CAS No. 201930-83-8

Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate

Katalognummer: B12575668
CAS-Nummer: 201930-83-8
Molekulargewicht: 266.14 g/mol
InChI-Schlüssel: MGYLTMZNOWUGSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate is a fluorinated organic compound with the molecular formula C8H8F6O3 and a molecular weight of 266.138 g/mol . This compound is known for its unique chemical structure, which includes multiple trifluoromethyl groups, making it highly valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate typically involves the reaction of ethyl acetoacetate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of advanced purification techniques like chromatography ensures the production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty materials.

Wirkmechanismus

The mechanism of action of Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 5,5,5-trifluoro-4-oxopentanoate
  • 5,5,5-trifluoro-2-oxo-4-trifluoromethyl-pentanoic acid ethyl ester

Uniqueness

Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate stands out due to its multiple trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs .

Eigenschaften

CAS-Nummer

201930-83-8

Molekularformel

C8H8F6O3

Molekulargewicht

266.14 g/mol

IUPAC-Name

ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate

InChI

InChI=1S/C8H8F6O3/c1-2-17-6(16)4(15)3-5(7(9,10)11)8(12,13)14/h5H,2-3H2,1H3

InChI-Schlüssel

MGYLTMZNOWUGSI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)CC(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.